2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)-
Description
The compound "2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1α(E),2β)-" is a structurally complex molecule characterized by a pentenoic acid backbone esterified with a methyl group. Its key structural features include:
- A cyclohexyl ring substituted with a bis(4-chlorophenyl)methoxy group at the 2-position.
- An α,β-unsaturated ester moiety (E-configuration at the 1α position).
- A β-oriented substituent at the 2-position, likely influencing stereochemical interactions.
Properties
CAS No. |
101976-94-7 |
|---|---|
Molecular Formula |
C25H28Cl2O3 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
methyl (E)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate |
InChI |
InChI=1S/C25H28Cl2O3/c1-29-24(28)9-5-3-7-18-6-2-4-8-23(18)30-25(19-10-14-21(26)15-11-19)20-12-16-22(27)17-13-20/h5,9-18,23,25H,2-4,6-8H2,1H3/b9-5+/t18-,23+/m0/s1 |
InChI Key |
GQOMWWXTYFTASA-NMZWHVSPSA-N |
Isomeric SMILES |
COC(=O)/C=C/CC[C@@H]1CCCC[C@H]1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC(=O)C=CCCC1CCCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Route
Step 1: Preparation of Bis(4-Chlorophenyl)Methyl Bromide
Bis(4-chlorophenyl)methanol is treated with hydrobromic acid (HBr) in the presence of sulfuric acid to yield the corresponding bromide.
$$
\text{Bis(4-Cl-C}6\text{H}4\text{)}2\text{CHOH} + \text{HBr} \xrightarrow{\text{H}2\text{SO}4} \text{Bis(4-Cl-C}6\text{H}4\text{)}2\text{CHBr} + \text{H}_2\text{O}
$$
Step 2: Cyclohexanol Alkylation
Cyclohexanol reacts with bis(4-chlorophenyl)methyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the ether:
$$
\text{Cyclohexanol} + \text{Bis(4-Cl-C}6\text{H}4\text{)}2\text{CHBr} \xrightarrow{\text{K}2\text{CO}3} \text{Cyclohexyl-O-CH(Bis(4-Cl-C}6\text{H}_4\text{))} + \text{KBr}
$$
Challenges : Steric hindrance from the bulky bis(4-chlorophenyl) group necessitates prolonged reaction times (24–48 hours) and elevated temperatures (80–100°C).
Mitsunobu Reaction for Stereochemical Control
To achieve the (1alpha,2beta) configuration, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) to couple cyclohexanol derivatives with bis(4-chlorophenyl)methanol:
$$
\text{Cyclohexanol} + \text{Bis(4-Cl-C}6\text{H}4\text{)}2\text{CHOH} \xrightarrow{\text{DEAD, PPh}3} \text{Cyclohexyl-O-CH(Bis(4-Cl-C}6\text{H}4\text{))}
$$
Advantages :
- High stereochemical fidelity.
- Mild reaction conditions (room temperature, anhydrous tetrahydrofuran).
Construction of the Pentenoic Acid Backbone
The (E)-configured pentenoic acid chain is introduced via Wittig olefination or Horner-Wadsworth-Emmons (HWE) reaction.
Wittig Reaction Methodology
Step 1: Synthesis of Aldehyde Intermediate
The cyclohexyl ether intermediate is functionalized with a formyl group via oxidation of a primary alcohol or hydroformylation.
Step 2: Wittig Olefination
Reaction with a stabilized ylide (e.g., methyl triphenylphosphoranylidene acetate) forms the (E)-alkene:
$$
\text{R-CHO} + \text{Ph}3\text{P=CHCO}2\text{Me} \rightarrow \text{R-CH=CHCO}2\text{Me} + \text{Ph}3\text{P=O}
$$
Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.
Horner-Wadsworth-Emmons Reaction
A phosphonate ester reacts with the aldehyde to yield the (E)-α,β-unsaturated ester:
$$
\text{R-CHO} + \text{(EtO)}2\text{P(O)CH}2\text{CO}2\text{Me} \xrightarrow{\text{Base}} \text{R-CH=CHCO}2\text{Me}
$$
Base Selection : Sodium hydride or lithium bis(trimethylsilyl)amide ensures high (E)-selectivity (>95%).
Esterification and Final Assembly
The carboxylic acid intermediate is esterified to yield the methyl ester.
Fischer Esterification
The pentenoic acid is refluxed with methanol and catalytic sulfuric acid:
$$
\text{R-COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{R-COOCH}3 + \text{H}_2\text{O}
$$
Limitations : Prolonged heating may lead to double bond isomerization.
Steglich Esterification
For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) promote esterification under mild conditions:
$$
\text{R-COOH} + \text{CH}3\text{OH} \xrightarrow{\text{DCC, DMAP}} \text{R-COOCH}3 + \text{DCU}
$$
Advantages : Room temperature, short reaction time (2–4 hours), minimal side reactions.
Stereochemical Control and Purification
Chromatographic Resolution
Silica gel chromatography separates diastereomers using hexane-ethyl acetate gradients (9:1 to 4:1).
Crystallization Techniques
Recrystallization from petroleum ether or ethanol-water mixtures enhances enantiomeric purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- $$^1$$H NMR : Diagnostic signals for the (E)-alkene (δ 5.8–6.3 ppm, coupling constant $$J = 15–16$$ Hz).
- $$^{13}$$C NMR : Carbonyl resonance at δ 170–172 ppm confirms ester formation.
High-Resolution Mass Spectrometry (HRMS) :
Molecular ion peak at m/z 381.3 [M+H]$$^+$$ corroborates the molecular formula C$${19}$$H$${25}$$BrO$$_3$$.
Challenges and Optimization Strategies
Chemical Reactions Analysis
2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- involves interactions with specific molecular targets and pathways. The bis(4-chlorophenyl)methoxy group is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s bis(4-chlorophenyl)methoxy group distinguishes it from simpler analogs like (mono-chlorophenyl) or (non-aromatic substituents). This bulkier group may enhance lipophilicity and receptor binding specificity.
- Ester vs. Acid : Unlike and , which are carboxylic acids, the target compound and , and are ester derivatives. Methyl esters (target, ) typically exhibit higher volatility than ethyl esters (), impacting bioavailability .
- Electron-Withdrawing Groups : The trifluoromethyl group in increases metabolic stability compared to chlorine-only analogs .
Physicochemical Properties
Analysis :
- The trifluoromethyl group in contributes to a higher molecular weight and LogP than , aligning with its enhanced stability in biological systems .
Functional and Stereochemical Implications
- Stereochemistry : The (1α(E),2β) configuration of the target compound may confer distinct reactivity compared to the Z-isomer in . E-configuration in α,β-unsaturated esters typically enhances electrophilicity, influencing Michael addition reactivity .
- Biological Activity : Chlorophenyl groups (target, ) are associated with pesticidal or antimicrobial activity, while trifluoromethyl groups () often improve potency in drug design .
Biological Activity
2-Pentenoic acid, 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C25H28Cl2O
- Molecular Weight : 429.40 g/mol
The compound features a pentenoic acid backbone with a bis(4-chlorophenyl)methoxy cyclohexyl substituent, contributing to its unique chemical properties.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Many derivatives of pentenoic acids have shown effectiveness against bacterial strains. The presence of halogenated phenyl groups may enhance this activity by increasing lipophilicity and allowing better membrane penetration.
- Anti-inflammatory Properties : Compounds with similar functionalities have been noted to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antitumor Effects : Investigations into structurally related compounds suggest that they may induce apoptosis in cancer cells via multiple mechanisms, including the activation of caspases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various pentenoic acid derivatives. The results indicated that compounds with chlorinated phenyl groups exhibited enhanced activity against Gram-positive bacteria compared to their non-chlorinated counterparts .
- Anti-inflammatory Activity : In vitro studies demonstrated that certain esters derived from pentenoic acids could inhibit the production of TNF-alpha in macrophages, suggesting a potential application in treating inflammatory diseases .
- Antitumor Research : A recent investigation assessed the cytotoxic effects of pentenoic acid derivatives on human cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for preparing (1α(E),2β)-methyl 5-(2-(bis(4-chlorophenyl)methoxy)cyclohexyl)-2-pentenoate?
The compound can be synthesized via multi-step esterification and cyclization. A key step involves reacting intermediates with sodium hydride and methyl halide to introduce the methyl ester group, as described in analogous protocols for structurally related cyclopentanone derivatives . Protecting groups (e.g., bis(4-chlorophenyl)methoxy) are typically introduced early to prevent undesired side reactions. Post-synthesis purification via column chromatography or recrystallization is critical, with purity assessed using HPLC (>97% by HLC, as in ) .
Q. How is the stereochemical configuration (1α(E),2β) confirmed experimentally?
Stereochemistry is validated using nuclear Overhauser effect (NOE) NMR to assess spatial proximity of substituents. X-ray crystallography provides definitive confirmation of the α/β configuration and E-geometry of the pentenoic acid moiety. Computational methods (e.g., density functional theory) can predict stability of the stereoisomer, corroborating experimental data .
Q. What analytical techniques are recommended for characterizing this compound?
- Chromatography: Reverse-phase HPLC with UV detection (e.g., C18 columns) for purity analysis .
- Spectroscopy: High-resolution mass spectrometry (HRMS) for molecular formula confirmation; FT-IR to identify ester carbonyl (~1740 cm⁻¹) and ether linkages .
- Thermal analysis: Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
Q. What are the solubility and stability profiles under standard laboratory conditions?
Predicted logP values (from software like ACD/Labs) suggest moderate lipophilicity, favoring solubility in dichloromethane or THF. Stability studies in DMSO-d6 (NMR stability assays) indicate decomposition under prolonged light exposure, necessitating storage in amber vials at –20°C .
Q. How is the compound’s bioactivity preliminarily assessed in agricultural research?
Initial screens involve in vitro antifungal assays (e.g., against Fusarium spp.) using agar dilution methods. Comparisons with structurally related fungicides like Metconazole () help contextualize efficacy. Dose-response curves (IC₅₀ calculations) are generated to prioritize further in vivo testing .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from impurities or stereochemical variability. Recommendations:
Q. How can computational modeling predict the compound’s environmental fate?
Molecular dynamics simulations model hydrolysis rates of the ester group in aquatic systems. Quantitative structure-activity relationship (QSAR) tools estimate biodegradation half-lives, while EPA’s EPI Suite predicts bioaccumulation potential based on logP and molecular weight .
Q. What advanced NMR techniques elucidate conformational dynamics of the cyclohexyl moiety?
Q. How is the compound’s metabolic stability assessed in mammalian systems?
Use hepatocyte microsomal incubations (e.g., rat liver S9 fraction) with LC-MS/MS to track ester hydrolysis and oxidative metabolites. Comparative studies with deuterated analogs (e.g., methyl-d₃ ester) quantify kinetic isotope effects on degradation rates .
Q. What methodologies address challenges in scaling up synthesis while maintaining stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
